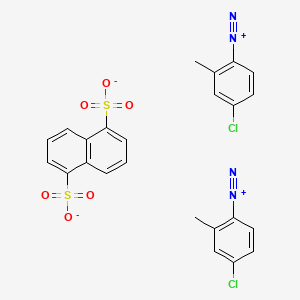
Fast Red TR Salt 1,5-naphthalenedisulfonate salt
Descripción general
Descripción
Fast Red TR Salt 1,5-naphthalenedisulfonate salt is a versatile compound widely used in scientific research and industrial applications. It is known for its distinctive red color and its ability to act as a chromogen in various staining procedures. This compound is particularly useful in diagnostic assays, histology, and hematology due to its reliable and vivid staining properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fast Red TR Salt 1,5-naphthalenedisulfonate salt is synthesized through a diazotization reaction followed by coupling with 1,5-naphthalenedisulfonic acid. The reaction typically involves the treatment of 4-chloro-2-methylbenzenediazonium chloride with 1,5-naphthalenedisulfonic acid under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: Fast Red TR Salt 1,5-naphthalenedisulfonate salt primarily undergoes coupling reactions. It is commonly used as a coupling agent in the formation of azo dyes and in staining procedures.
Common Reagents and Conditions: The compound is typically used with naphthol derivatives under alkaline conditions to facilitate the coupling reaction. Common reagents include sodium carbonate or sodium hydroxide to maintain the alkaline environment.
Major Products Formed: The major products formed from these reactions are azo dyes, which are characterized by their vivid red color. These dyes are used in various applications, including histological staining and diagnostic assays.
Aplicaciones Científicas De Investigación
Fast Red TR Salt 1,5-naphthalenedisulfonate salt is extensively used in scientific research due to its reliable staining properties. It is employed in histology for staining tissue sections, particularly in tartrate-resistant acid phosphatase (TRAP) staining. Additionally, it is used in diagnostic assays for detecting specific enzymes and proteins in biological samples. In the field of hematology, it is utilized for staining blood smears to identify and differentiate various blood cells.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to bind to specific molecular targets and pathways. In staining procedures, Fast Red TR Salt 1,5-naphthalenedisulfonate salt interacts with enzymes or proteins, resulting in a color change that allows for visualization under a microscope. The exact molecular targets and pathways involved depend on the specific application and the nature of the biological sample being analyzed.
Comparación Con Compuestos Similares
Fast Blue Salt
New Red TR Salt
Fast Green FCF
Alizarin Red S
Propiedades
IUPAC Name |
4-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2.2C7H6ClN2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-5-4-6(8)2-3-7(5)10-9/h1-6H,(H,11,12,13)(H,14,15,16);2*2-4H,1H3/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAWWJOJWWUTJJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[N+]#N.CC1=C(C=CC(=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[Methylenebis(P-phenyleneoxy)]dipropan-2-OL](/img/structure/B7824076.png)




![sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B7824124.png)


![2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B7824156.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B7824170.png)


